Cas no 2680838-59-7 (5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid)

5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-27732878
- 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 2680838-59-7
- 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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- インチ: 1S/C24H17N5O6/c30-23(31)21-22(28(27-26-21)14-6-5-7-15(12-14)29(33)34)25-24(32)35-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H,25,32)(H,30,31)
- InChIKey: UNUUNZSEEGETOL-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1=C(C(=O)O)N=NN1C1C=CC=C(C=1)[N+](=O)[O-])=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 471.11788328g/mol
- どういたいしつりょう: 471.11788328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 35
- 回転可能化学結合数: 6
- 複雑さ: 786
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 152Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27732878-0.5g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
2680838-59-7 | 95.0% | 0.5g |
$1495.0 | 2025-03-19 | |
Enamine | EN300-27732878-0.1g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
2680838-59-7 | 95.0% | 0.1g |
$1371.0 | 2025-03-19 | |
Enamine | EN300-27732878-0.25g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
2680838-59-7 | 95.0% | 0.25g |
$1432.0 | 2025-03-19 | |
Enamine | EN300-27732878-10.0g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
2680838-59-7 | 95.0% | 10.0g |
$6697.0 | 2025-03-19 | |
Enamine | EN300-27732878-1.0g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
2680838-59-7 | 95.0% | 1.0g |
$1557.0 | 2025-03-19 | |
Enamine | EN300-27732878-1g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
2680838-59-7 | 1g |
$1557.0 | 2023-09-10 | ||
Enamine | EN300-27732878-10g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
2680838-59-7 | 10g |
$6697.0 | 2023-09-10 | ||
Enamine | EN300-27732878-5g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
2680838-59-7 | 5g |
$4517.0 | 2023-09-10 | ||
Enamine | EN300-27732878-5.0g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
2680838-59-7 | 95.0% | 5.0g |
$4517.0 | 2025-03-19 | |
Enamine | EN300-27732878-0.05g |
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
2680838-59-7 | 95.0% | 0.05g |
$1308.0 | 2025-03-19 |
5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報
Introduction to 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS No. 2680838-59-7)
5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2680838-59-7, is a derivative of triazole and features a unique structural framework that makes it a promising candidate for various biological applications. The presence of multiple functional groups, including a fluoren-9-ylmethoxycarbonyl moiety and a 3-nitrophenyl substituent, contributes to its complex chemical properties and potential biological activity.
The compound's structure is characterized by a central triazole ring, which is a heterocyclic aromatic system known for its stability and versatility in drug design. The triazole ring is further functionalized with an amino group at the 1-position and a carboxylic acid group at the 4-position. The amino group is acylated with a fluoren-9-ylmethoxycarbonyl group, which not only enhances the compound's solubility but also introduces additional binding sites for potential interactions with biological targets. The 3-nitrophenyl substituent at the 1-position adds another layer of complexity, influencing both the electronic properties and the reactivity of the molecule.
In recent years, there has been growing interest in developing novel compounds with triazole cores due to their reported bioactivity across various therapeutic areas. The triazole scaffold is particularly valued for its ability to mimic natural products and to serve as a key structural element in drug molecules. For instance, several triazole-containing drugs have demonstrated efficacy in treating infections caused by resistant bacteria and fungi. The structural features of 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid align well with these trends, making it an attractive candidate for further exploration.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the triazole ring through cycloaddition reactions, followed by functionalization at the 1-position with the 3-nitrophenyl group. Subsequent acylation of the amino group with the fluoren-9-ylmethoxycarbonyl moiety completes the molecular structure. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.
The biological activity of 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been evaluated in several preclinical studies. These studies have revealed promising results in terms of interaction with biological targets relevant to inflammation and immune response. The compound's ability to modulate these pathways suggests potential therapeutic applications in conditions such as autoimmune diseases and chronic inflammation. Additionally, preliminary data indicate that the presence of both the fluoren-9-ylmethoxycarbonyl and 3-nitrophenyl groups may enhance its binding affinity to specific proteins involved in disease mechanisms.
The structural versatility of this compound also opens up possibilities for further derivatization to optimize its pharmacological properties. By modifying either the triazole core or the substituent groups, researchers can fine-tune parameters such as solubility, metabolic stability, and target specificity. This flexibility is crucial in drug development, where achieving an optimal balance between efficacy and safety is paramount. Computational modeling techniques have been increasingly used to predict how structural modifications will affect biological activity, allowing for more targeted experimental design.
In conclusion, 5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 2680838-59-7) represents an innovative compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated bioactivity make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover new applications for this class of compounds, it is likely that derivatives of this molecule will play an important role in addressing unmet medical needs.
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